![molecular formula C11H13Cl2F3N2O2S B1518713 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride CAS No. 1170080-52-0](/img/structure/B1518713.png)
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride
Overview
Description
“1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride” is a chemical compound with the CAS number 1170080-52-0 . It has a molecular weight of 365.20 and a molecular formula of C11H13Cl2F3N2O2S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride” include a molecular weight of 365.20 and a molecular formula of C11H13Cl2F3N2O2S . Other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.
Scientific Research Applications
Pharmacology
In pharmacology, this compound is utilized for its potential as a building block in the synthesis of more complex molecules. It may serve as an intermediate in the development of new drugs, particularly those targeting neurological pathways, as piperazine derivatives are known for their activity in the central nervous system .
Material Science
Researchers in material science might explore the use of this compound in the creation of novel materials. Its unique chemical structure could contribute to the development of new polymers or coatings with specific desired properties, such as increased resistance to heat or chemical degradation .
Chemical Synthesis
In the realm of chemical synthesis, 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is a valuable reagent. It can be used to introduce the sulfonyl piperazine moiety into other chemical compounds, which can be a crucial step in the synthesis of complex organic molecules .
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reference material in chromatography or mass spectrometry. This helps in the identification and quantification of similar compounds or in the study of chemical reactions where this compound is a reactant or product .
Biochemistry
In biochemistry, the compound’s role could be in the study of enzyme-substrate interactions, where it might act as an inhibitor or activator for certain enzymes. This can provide insights into enzyme mechanisms and help in the design of enzyme-based sensors or assays .
Environmental Research
Environmental scientists might investigate the breakdown products of this compound in various ecosystems to understand its environmental impact. It could also be used in studies related to soil or water contamination, helping to develop methods for the detection and remediation of pollutants .
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2S.ClH/c12-9-2-1-8(11(13,14)15)7-10(9)20(18,19)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABIHZZWUQDCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)
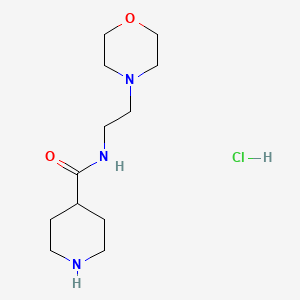
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
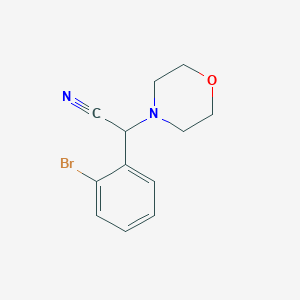

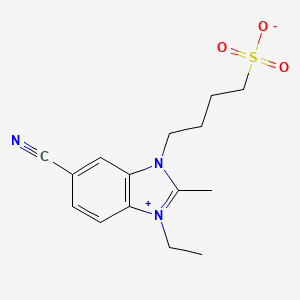
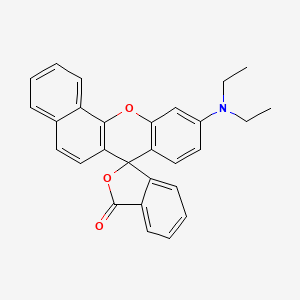
![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
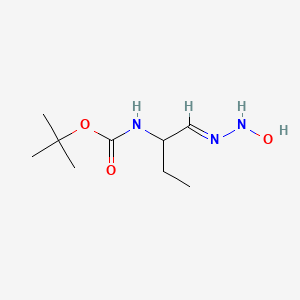
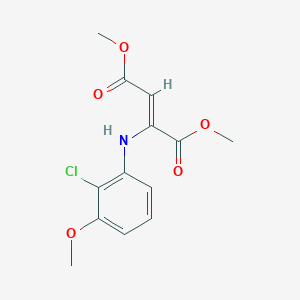
![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)